2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
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Overview
Description
Scientific Research Applications
Chemiluminescence Studies
A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their base-induced chemiluminescence. These compounds, which relate to the chemical , were stable at room temperature and showed potential in light emission studies with specific wavelengths (Watanabe et al., 2010).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a sulfonyl group, similar to the chemical of interest, as new fluorescent solvatochromic dyes. These compounds demonstrated strong solvent-dependent fluorescence, indicating their use as sensitive fluorescent molecular probes in biological research (Diwu et al., 1997).
Synthesis of Aminoacetic Acids
Rudyakova et al. (2006) investigated the hydrolytic transformations of related compounds to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This research provides insight into the synthesis methods that could be applicable to the compound (Rudyakova et al., 2006).
Antitumor Activity
Aly (2009) conducted a study on the synthesis of novel pyrazole and thienopyrimidine derivatives, including compounds similar to the one , and evaluated their antitumor activity. This indicates a potential application in cancer research and treatment (Aly, 2009).
Gas Sorption and Proton Conductivity
Zhou et al. (2016) focused on lanthanide-potassium frameworks involving sulfonate-carboxylate ligands, related to the compound of interest. Their research demonstrated applications in gas sorption and proton conductivity, relevant to materials science and engineering (Zhou et al., 2016).
Electropolymerization Studies
Venkatanarayanan et al. (2008) studied the electropolymerization of ruthenium aminophenanthroline metallopolymer films from an ionic liquid containing similar sulfonamide structures. This research has implications for the development of advanced materials with specific electrochemical and photonic properties (Venkatanarayanan et al., 2008).
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems. As this compound is intended for research use only, its mechanism of action may not be fully understood or studied.
Properties
IUPAC Name |
2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-12-7-8-13(2)18(9-12)28(25,26)21-16-10-17(27-11-19(22)23)20(24)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3,(H,22,23)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCZNMWAXZCTP-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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